Ethyl 2-ethenyl-5-oxocyclopent-1-ene-1-carboxylate
Description
Ethyl 2-ethenyl-5-oxocyclopent-1-ene-1-carboxylate is a cyclopentene derivative featuring a conjugated enone system (5-oxocyclopent-1-ene) and an ester-functionalized ethenyl substituent at the 2-position. Its structure is characterized by a puckered cyclopentene ring due to the non-planar nature of five-membered rings, as described by Cremer and Pople’s generalized puckering coordinates . Structural determination of such compounds typically employs X-ray crystallography refined via programs like SHELXL , with visualization tools such as ORTEP-3 aiding in the interpretation of molecular geometry .
Properties
CAS No. |
918150-71-7 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
ethyl 2-ethenyl-5-oxocyclopentene-1-carboxylate |
InChI |
InChI=1S/C10H12O3/c1-3-7-5-6-8(11)9(7)10(12)13-4-2/h3H,1,4-6H2,2H3 |
InChI Key |
ZEDJGEWTVBSRFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CCC1=O)C=C |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis
A notable method for synthesizing this compound involves a one-pot reaction that integrates multiple steps, including condensation, substitution, hydrolysis, and esterification.
Starting Materials : The synthesis begins with diethyl adipate as the starting material.
Condensation Reaction : The initial step involves the condensation of diethyl adipate with a suitable reagent to form an intermediate.
Substitution and Hydrolysis : The intermediate undergoes substitution reactions followed by hydrolysis to yield the desired carboxylic acid derivative.
Esterification : Finally, the carboxylic acid is converted into the ester form through reaction with ethanol under acidic conditions.
This method is advantageous due to its simplicity and high yield, making it suitable for large-scale production.
Cyclization Method
Another effective preparation method involves cyclization reactions that form the cyclopentene structure integral to this compound.
Formation of Cyclopentene Derivative : Starting from 2-bromo or 2-chloro derivatives of cyclopentene, a nucleophilic substitution reaction is performed to introduce the ethylene group.
Oxidation : The resulting compound undergoes oxidation using oxidizing agents like manganese(III) acetate to introduce the keto group at position five.
Esterification : The final step involves esterification with ethanol to produce this compound.
This method emphasizes the importance of controlling reaction conditions to ensure high selectivity and yield.
Alternative Synthetic Routes
Research has also highlighted alternative synthetic routes that utilize different starting materials or catalysts:
Using Manganese(III) Acetate : This method employs manganese(III) acetate in conjunction with other reagents to facilitate the cyclization and subsequent functionalization steps, yielding high purity products.
Bromination Followed by Cyclization : Another approach involves bromination of cyclopentene derivatives followed by cyclization under acidic conditions, which can lead to various regioisomers depending on reaction conditions.
Comparative Analysis of Methods
The following table summarizes the key aspects of the different preparation methods for this compound:
| Method | Starting Material | Key Steps | Yield | Advantages |
|---|---|---|---|---|
| One-Pot Synthesis | Diethyl adipate | Condensation, hydrolysis, esterification | High | Simple, efficient for large scale |
| Cyclization Method | Cyclopentene derivatives | Nucleophilic substitution, oxidation | Moderate | Selective formation of desired product |
| Alternative Synthetic Routes | Various (e.g., brominated derivatives) | Bromination, cyclization | Variable | Flexibility in starting materials |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethenyl-5-oxocyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to convert the ketone group to an alcohol.
Substitution: The vinyl group can participate in electrophilic addition reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., Br2, Cl2), acids (e.g., HCl, HBr)
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-ethenyl-5-oxocyclopent-1-ene-1-carboxylate has the following molecular formula: . It features a cyclopentene ring with an ethylene group and a carboxylate functional group, making it a versatile building block for various chemical reactions.
Synthesis of Natural Products
This compound serves as an important reagent in the synthesis of various natural products. Its unique structure allows for the formation of complex molecules through reactions such as:
- Diels-Alder Reactions : This compound can participate in Diels-Alder reactions to form cyclohexenes and other cyclic structures, which are prevalent in natural products like terpenoids and steroids .
Medicinal Chemistry
Research has indicated that derivatives of this compound may exhibit biological activity, making it a candidate for drug development. Its structural features allow for modifications that can enhance pharmacological properties. For instance:
- Anticancer Agents : Some studies have explored the potential of cyclopentene derivatives as anticancer agents due to their ability to interact with biological targets involved in cancer progression .
Material Science
This compound can be utilized in the development of new materials, particularly in polymer chemistry. Its reactive double bond allows it to participate in polymerization processes, leading to the creation of novel polymers with specific properties.
Case Study 1: Synthesis of Trisporic Acid
In one notable case, this compound was used as a precursor in the synthesis of trisporic acid, a fungal hormone. This application highlights its utility in producing biologically significant compounds through strategic synthetic pathways .
Case Study 2: Antimicrobial Activity
A study investigated the antimicrobial properties of derivatives synthesized from this compound. The results indicated that certain modifications could enhance activity against specific bacterial strains, suggesting potential applications in developing new antibiotics .
Mechanism of Action
The mechanism by which ethyl 2-ethenyl-5-oxocyclopent-1-ene-1-carboxylate exerts its effects involves interactions with various molecular targets. The vinyl group can participate in addition reactions, while the ketone group can undergo nucleophilic attack. These interactions can lead to the formation of new bonds and the modification of existing structures, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Methodological Considerations
The comparison relies on crystallographic data refined via SHELXL and visualized using ORTEP-3 , ensuring accuracy in bond length and angle measurements. Cremer-Pople coordinates provide a standardized framework for quantifying ring puckering, enabling direct comparisons across cyclopentene derivatives .
Biological Activity
Ethyl 2-ethenyl-5-oxocyclopent-1-ene-1-carboxylate is a chemical compound that has garnered interest due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.
This compound is classified under the category of cyclopentene derivatives. It possesses a unique structure that contributes to its reactivity and biological properties.
Biological Activities
The biological activities of this compound can be summarized as follows:
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacteria and fungi, suggesting a potential for use in pharmaceuticals and agriculture .
2. Insecticidal Properties
this compound has been investigated for its insecticidal effects. Similar compounds have demonstrated efficacy against pests, indicating potential applications in pest management strategies .
3. Anti-inflammatory Effects
Some studies suggest that derivatives of this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
1. Interaction with Cellular Targets
The compound may interact with specific cellular targets, leading to disruption of metabolic pathways in microorganisms or insects.
2. Induction of Oxidative Stress
Similar compounds have been shown to induce oxidative stress in cells, which can lead to cell death in pathogens and pests .
Research Findings and Case Studies
Q & A
Q. What are the standard synthetic routes for Ethyl 2-ethenyl-5-oxocyclopent-1-ene-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via Claisen condensation or Diels-Alder reactions. For optimization, systematically vary temperature, solvent polarity (e.g., THF vs. DCM), and catalysts (e.g., Lewis acids like BF₃·OEt₂). Monitor yields using HPLC and characterize intermediates via FT-IR to track carbonyl group formation (C=O stretch at ~1700 cm⁻¹). Compare kinetic vs. thermodynamic control outcomes to refine selectivity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (to confirm vinyl and ester groups), high-resolution mass spectrometry (HRMS) for molecular ion validation, and X-ray crystallography for absolute stereochemistry. For reactive intermediates, in-situ FT-IR or Raman spectroscopy can track transient species under inert conditions .
Q. How can solubility and stability issues be addressed during storage and experimentation?
- Methodological Answer : Store the compound in anhydrous solvents (e.g., dry DMSO) under argon. For solubility challenges, employ co-solvents like DCM:MeOH (9:1) or use sonication. Conduct accelerated stability studies at varying temperatures (4°C to 40°C) and pH (3–9) to identify degradation pathways via LC-MS .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the reaction mechanism of this compound in cycloadditions?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model transition states and activation energies. Compare computed IR spectra with experimental data to validate intermediates. Use Natural Bond Orbital (NBO) analysis to assess electronic effects of the vinyl and ester groups on regioselectivity .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Cross-validate data using replicated analysis (e.g., duplicate experiments under identical conditions) and meta-analysis of literature. For conflicting NMR shifts, re-examine solvent effects (CDCl₃ vs. DMSO-d₆) and concentration-dependent aggregation. Collaborate via platforms like ResearchGate to consult original authors for raw data .
【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57
Q. How can the compound’s reactivity be modulated for asymmetric catalysis applications?
- Methodological Answer : Introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) or employ enantioselective organocatalysts (e.g., proline derivatives). Screen chiral ligands (BINOL, Jacobsen catalysts) in model reactions and analyze enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing inconsistent yields in multi-step syntheses?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical variables (e.g., stoichiometry, reaction time). Use ANOVA to assess significance and response surface methodology (RSM) for optimization. For outlier detection, employ Grubbs’ test or principal component analysis (PCA) .
Q. How can kinetic studies improve understanding of decomposition pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
